Dihydrovindolinine

Description

Contextualization within Complex Natural Products Chemistry

Natural products have historically served as a primary source of inspiration for the development of new therapeutic agents and have been instrumental in advancing the field of organic chemistry. wikipedia.orgnih.govsioc-journal.cnwou.edu These molecules, often characterized by their high degree of structural complexity, including multiple stereocenters and unique ring systems, present formidable challenges to chemists. nih.gov The study of compounds like dihydrovindolinine contributes to a deeper understanding of the chemical diversity found in nature and fuels the development of innovative synthetic strategies. The pursuit of the total synthesis of such complex molecules not only provides access to these compounds for further study but also drives the discovery of new chemical reactions and methodologies.

Significance of Monoterpenoid Indole (B1671886) Alkaloids as Research Subjects

Monoterpenoid indole alkaloids (MIAs) are a major class of secondary metabolites, with over 3,000 distinct structures identified. nih.gov They are predominantly found in plants belonging to the Apocynaceae, Loganiaceae, and Rubiaceae families. mdpi.comtandfonline.commdpi.com This class of compounds is renowned for its wide range of potent biological activities, which has led to the development of numerous pharmaceuticals. mdpi.comtandfonline.comtandfonline.com

The diverse bioactivities exhibited by MIAs underscore their importance as subjects of intensive research. These activities include:

Anticancer (e.g., vinblastine (B1199706), vincristine, camptothecin) nih.govmdpi.com

Antihypertensive (e.g., reserpine, ajmalicine) mdpi.combiorxiv.org

Antiarrhythmic (e.g., ajmaline) mdpi.com

Vasodilator (e.g., vincamine) mdpi.comuniv-tours.fr

Anti-addiction (e.g., ibogaine) biorxiv.org

Analgesic (e.g., mitragynine) nih.gov

The structural complexity and significant pharmacological properties of MIAs make them a focal point for research aimed at discovering new drug leads and understanding their biosynthesis. mdpi.comanr.fr The elucidation of the intricate enzymatic pathways that lead to the vast array of MIA structures is a key area of investigation, with the potential to enable the production of these valuable compounds through metabolic engineering. anr.frunb.ca

Overview of this compound's Position within the Aspidosperma-type Alkaloid Family

The Aspidosperma alkaloids are the largest and most widespread class of monoterpenoid indole alkaloids, with over 400 distinct members. biorxiv.orgchemrxiv.orgnih.gov These compounds are characterized by a common pentacyclic indoline (B122111) scaffold and are found almost exclusively within the Apocynaceae plant family. biorxiv.orgpnas.orgresearchgate.net The biosynthesis of the Aspidosperma scaffold, such as in the formation of tabersonine (B1681870), involves a key [4+2] cycloaddition reaction of the unstable intermediate dehydrosecodine, catalyzed by specific enzymes. biorxiv.orgpnas.orgresearchgate.net

This compound is classified as an Aspidosperma-type alkaloid. researchgate.net Structurally, it is closely related to other members of this family, such as vindolinine (B1262840) and tabersonine. nih.gov The vindolinine-type alkaloids are distinguished by the presence of a C2-C19 bridge. nih.gov Research has shown that this compound can be formed through the reduction of vindolinine. Specifically, in the absence of a particular hydrolase enzyme during biosynthesis, a reaction product can be further reduced to form 19-S/R-14,15-dihydrovindolinines. nih.govresearchgate.net This places this compound as a derivative within the broader biosynthetic landscape of Aspidosperma alkaloids.

The following table provides a summary of key Aspidosperma-type alkaloids and their relationship to this compound:

| Compound Name | Key Structural Feature/Relationship |

| Tabersonine | A primary Aspidosperma alkaloid, precursor to many others. |

| Vindolinine | An Aspidosperma alkaloid with a C2-C19 bridge. |

| This compound | A reduced form of vindolinine (14,15-dihydro). |

| Aspidospermidine | The parent compound of the largest subclass of Aspidosperma alkaloids. nih.gov |

| Vincadifformine | A related Aspidosperma alkaloid. researchgate.net |

The study of this compound and its chemical and biosynthetic relationships to other Aspidosperma alkaloids provides valuable insights into the diversification of this important class of natural products.

Structure

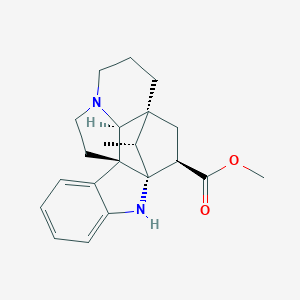

2D Structure

3D Structure

Properties

CAS No. |

17172-16-6 |

|---|---|

Molecular Formula |

C21H26N2O2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

methyl (1R,9R,10R,12S,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6-triene-10-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-4,6-7,13,15,18,22H,5,8-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1 |

InChI Key |

CZLWGXKWXLVFJU-SBDPWIONSA-N |

SMILES |

CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |

Isomeric SMILES |

C[C@@H]1[C@@]23CCCN4[C@@H]2[C@@]5([C@@]1([C@@H](C3)C(=O)OC)NC6=CC=CC=C65)CC4 |

Canonical SMILES |

CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |

Origin of Product |

United States |

Biosynthesis of Dihydrovindolinine

Enzymatic Pathways and Intermediates

The biosynthesis of dihydrovindolinine is not an isolated pathway but rather a branch of the larger MIA production line, which is responsible for a vast array of structurally diverse and pharmacologically significant compounds.

Role of O-Acetylstemmadenine as a Universal Precursor

The journey towards this compound begins with O-acetylstemmadenine, a pivotal intermediate in the biosynthesis of numerous MIAs. bic.ac.cnacs.orgscribd.com This compound serves as a common substrate for several branching pathways, including those leading to the well-known anticancer precursors catharanthine (B190766) and vindoline (B23647). bic.ac.cnscribd.com The enzyme O-acetylstemmadenine oxidase (ASO) acts upon O-acetylstemmadenine, initiating a cascade of reactions. bic.ac.cnacs.orgscribd.com Disruption of ASO in plants leads to the accumulation of O-acetylstemmadenine at the expense of downstream products like catharanthine and vindoline, highlighting its critical role as a gateway molecule. acs.org

Transformation from Tabersonine (B1681870) to Vindolinine (B1262840) Epimers

One of the significant branches diverging from the central pathway leads to the formation of tabersonine and its derivatives. Tabersonine itself is a precursor to vindoline, a crucial component of the dimeric anticancer drug vinblastine (B1199706). researchgate.netresearchgate.netnih.gov However, the pathway can also be directed towards the synthesis of vindolinine epimers (19S-vindolinine and 19R-vindolinine). researchgate.netresearchgate.net This diversion is a key step that ultimately sets the stage for this compound formation. Research has shown that vindolinine epimers can be biosynthesized from tabersonine through a reverse cycloaddition reaction catalyzed by hydrolase 2 (HL2), which is also known as tabersonine synthase. researchgate.netresearchgate.net

Involvement of Dehydrosecodine as a Reactive Intermediate

Central to the formation of vindolinine and its derivatives is the highly reactive intermediate, dehydrosecodine. chemistry-chemists.com This molecule is generated from the product of the ASO reaction through the action of enzymes like dihydroprecondylocarpine acetate (B1210297) synthase (DPAS) or geissoschizine synthase (GS). scribd.comchemistry-chemists.com Dehydrosecodine is a critical branching point, as its subsequent cyclization can lead to different alkaloid scaffolds. chemistry-chemists.com Nature has evolved specific cyclases that harness the reactivity of dehydrosecodine to direct the synthesis towards particular structural classes of MIAs.

Key Enzyme Characterization

The specific enzymatic machinery that channels dehydrosecodine towards the vindolinine scaffold is crucial for understanding this compound biosynthesis.

Vindolinine Synthase (VNS): Discovery and Biochemical Properties

The key enzyme responsible for diverting the metabolic flux from tabersonine towards the vindolinine-type alkaloids is Vindolinine Synthase (VNS). bic.ac.cnresearchgate.netresearchgate.net The discovery and characterization of VNS have been a significant breakthrough in elucidating this branch of MIA biosynthesis. bic.ac.cnresearchgate.netresearchgate.net In vitro studies have demonstrated that the addition of VNS to a reaction mixture containing the necessary precursors leads to the formation of 19S/R-vindolinines and venalstonine (B14741283) at the expense of tabersonine. researchgate.net Furthermore, silencing the VNS gene in C. roseus plants resulted in a significant reduction in the levels of 19R-vindolinine and 19S-vindolinine, confirming its in vivo role. bic.ac.cn

Vindolinine synthase belongs to the family of Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenases. bic.ac.cnresearchgate.netresearchgate.net These enzymes typically catalyze hydroxylation reactions. However, VNS performs a highly unusual redox-neutral reaction. bic.ac.cnresearchgate.net Instead of a typical hydroxylation, the proposed mechanism involves the formation of a substrate radical by the enzyme-bound Fe(IV)=O complex. bic.ac.cn This radical intermediate is then cyclized. bic.ac.cn

A fascinating aspect of this pathway is the formation of 14,15-dihydrovindolinines. Research has shown that in the absence of hydrolase 2 (HL2), the product of the VNS-catalyzed reaction undergoes further reduction of the 14,15-double bond. This reduction is catalyzed by dihydroprecondylocarpine acetate synthase (DPAS), leading to the spontaneous cyclization and formation of 19S/R-14,15-dihydrovindolinines. This finding directly explains the biosynthetic origin of the this compound scaffold.

| Enzyme | Abbreviation | Function in this compound Biosynthesis |

| O-acetylstemmadenine oxidase | ASO | Oxidizes O-acetylstemmadenine to initiate the pathway. bic.ac.cnacs.orgscribd.com |

| Hydrolase 2 / Tabersonine Synthase | HL2 / TS | Involved in the formation of tabersonine and the reversible conversion to vindolinine epimers. researchgate.netresearchgate.net |

| Dihydroprecondylocarpine acetate synthase | DPAS | Involved in the formation of dehydrosecodine and the reduction of the VNS product to form this compound. chemistry-chemists.com |

| Vindolinine Synthase | VNS | A Fe(II)/α-ketoglutarate-dependent dioxygenase that catalyzes the key step towards the vindolinine scaffold. bic.ac.cnresearchgate.netresearchgate.net |

Cofactor Requirements and Catalytic Mechanisms

Enzymatic reactions are often dependent on non-protein chemical compounds called cofactors. frontiersin.orgnih.gov These can be metal ions or organic molecules that are essential for the enzyme's catalytic activity. frontiersin.orgrsc.org The catalytic mechanism of an enzyme describes the series of steps by which it converts a substrate into a product. nih.govuclm.esresearchgate.net

In the biosynthesis of this compound, vindolinine synthase (VNS) is a Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase. nih.govresearchgate.net This indicates a requirement for iron (Fe(II)) and α-ketoglutarate as cofactors. The proposed mechanism for the VNS reaction involves the formation of a radical by an enzyme-bound Fe(IV)=O species and the oxidation of water to regenerate Fe(II). researchgate.net

Dihydroprecondylocarpine acetate synthase (DPAS) is a medium-chain alcohol dehydrogenase (ADH) that catalyzes a non-canonical 1,4-reduction of an α,β-unsaturated iminium moiety. nih.govrcsb.org Unlike typical ADHs that reduce aldehydes, DPAS-catalyzed 1,4-iminium reduction does not appear to require a catalytic zinc ion or a proton relay system. nih.gov

Hydrolase 2 (HL2) and Dihydroprecondylocarpine Acetate Synthase (DPAS)/Gleasonine Synthase (GS) in Divergent Pathways

The biosynthetic pathway leading to MIAs features critical branch points where enzymes direct intermediates into different metabolic routes. Hydrolase 2 (HL2) and the dual-function enzymes dihydroprecondylocarpine acetate synthase (DPAS)/gleasonine synthase (GS) play pivotal roles at such a juncture.

In the presence of HL2, the radical generated by VNS is cyclized to form 19-S/R-vindolinines and venalstonine. researchgate.netresearchgate.net However, in the absence of HL2, the reaction product is reduced by DPAS, leading to the spontaneous cyclization and formation of 19-S/R-14,15-dihydrovindolinines. researchgate.netresearchgate.net This demonstrates a clear divergent pathway controlled by the presence or absence of HL2.

DPAS and GS are also involved in the formation of dehydrosecodine, a highly reactive intermediate that can cyclize into various types of MIAs, including the precursors to the anticancer drug vinblastine. researchgate.net GS can catalyze the same reaction as DPAS, showcasing dual catalytic activity. researchgate.net

Genetic and Molecular Regulation of Biosynthesis

The production of this compound and other MIAs is tightly controlled at the genetic and molecular level. This regulation involves a complex interplay of transcription factors that respond to various internal and external signals.

Gene Expression Analysis of VNS in Catharanthus roseus

Studies in the medicinal plant Catharanthus roseus have shown that the expression of the gene encoding vindolinine synthase (VNS) is crucial for the production of vindolinine epimers. researchgate.net The structural relationship between vindolinines and tabersonine, along with their presence in the leaf's chloroform (B151607) extract, suggests that their biosynthesis likely occurs in the leaf epidermis. nih.gov Gene expression analyses have confirmed that both O-acetylstemmadenine oxidase (ASO) and geissoschizine synthase (GS), enzymes involved in the upstream pathway, are highly expressed in the leaf epidermis. nih.gov

Impact of Gene Silencing (VIGS) on this compound Accumulation

Virus-induced gene silencing (VIGS) is a powerful technique used to study gene function by temporarily suppressing the expression of a target gene. plos.orgmdpi.comfrontiersin.org When the VNS gene in C. roseus was silenced using VIGS, there was a significant reduction in the accumulation of 19R-vindolinine and 19S-vindolinine. researchgate.net Specifically, VIGS resulted in a 95% decrease in the levels of these vindolinine epimers and a 93% reduction in VNS transcripts compared to control plants. researchgate.net This provides strong evidence for the direct role of VNS in the biosynthesis of these compounds.

Transcriptional Control Mechanisms in MIA Production

The biosynthesis of MIAs is regulated by a network of transcription factors that can either activate or repress the expression of pathway genes. frontiersin.orgnih.gov Key activators include the bHLH transcription factor BIS1 and the AP2/ERF family of transcription factors, such as the ORCAs (Octadecanoid-responsive Catharanthus AP2-domain proteins). frontiersin.orgnih.gov BIS1 is known to induce the monoterpenoid branch of the MIA pathway, while ORCA3 transactivates genes involved in the conversion of loganic acid to downstream MIAs. nih.gov The combinatorial overexpression of BIS1, ORCA3, and another transcription factor, MYC2a, has been shown to boost MIA biosynthesis. google.com

Conversely, the ZCT (zinc finger Catharanthus transcription factor) family of proteins acts as repressors of MIA biosynthetic genes. nih.gov The regulation of these transcription factors is complex and often influenced by plant hormones like jasmonate and auxin. nih.govnih.gov For instance, jasmonate can induce the expression of both activating (e.g., BIS1, ORCAs) and repressing (e.g., ZCT1) transcription factors, highlighting the intricate balance that governs MIA production. nih.govnih.gov

Cellular and Subcellular Localization of Biosynthetic Enzymes

The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs), including the precursors to this compound, is characterized by a remarkable degree of spatial organization within the plant, occurring across different cell types and within specific subcellular compartments.

Epidermal Biosynthesis of Indole Alkaloids in Plants

In model plants such as Catharanthus roseus, the leaf epidermis is a primary site for the early stages of MIA biosynthesis. nih.gov The production of the two key precursors, tryptamine (B22526) and secologanin (B1681713), involves a sophisticated compartmentalization of enzymes within the epidermal cells. nih.govum.es

Tryptamine is synthesized from tryptophan in the cytosol by the enzyme Tryptophan Decarboxylase (TDC). nih.govum.es The final steps of secologanin biosynthesis also occur in the epidermis. The enzyme Loganic Acid O-methyltransferase (LAMT), which catalyzes the penultimate step, is found as a homodimer in the cytosol. nih.gov The terminal step, the conversion of loganin (B1675030) to secologanin, is catalyzed by Secologanin Synthase (SLS), a cytochrome P450 enzyme that is anchored to the cytosolic side of the endoplasmic reticulum membrane. nih.govum.es

For the crucial condensation step to occur, both tryptamine and secologanin must be transported from their sites of synthesis into the vacuole. Inside the vacuole, Strictosidine (B192452) Synthase (STR) catalyzes their condensation to form strictosidine, the universal precursor for all MIAs. nih.gov Subsequently, strictosidine is exported from the vacuole, and its glucose moiety is cleaved by Strictosidine β-D-Glucosidase (SGD), an enzyme that, while targeted to the nucleus, is thought to act in the cytoplasm or at the nuclear periphery, releasing the reactive strictosidine aglycone for further downstream modifications. nih.govresearchgate.net

Table 1: Subcellular Localization of Early MIA Biosynthetic Enzymes in Epidermal Cells

| Enzyme | Abbreviation | Location | Function |

|---|---|---|---|

| Tryptophan Decarboxylase | TDC | Cytosol | Synthesizes tryptamine |

| Loganic Acid O-methyltransferase | LAMT | Cytosol | Catalyzes penultimate step in secologanin synthesis |

| Secologanin Synthase | SLS | Endoplasmic Reticulum | Catalyzes the final step in secologanin synthesis |

| Strictosidine Synthase | STR | Vacuole | Condenses tryptamine and secologanin to form strictosidine |

| Strictosidine β-D-Glucosidase | SGD | Nucleus/Cytoplasm | Deglucosylates strictosidine to its reactive aglycone |

Comparative Biosynthesis with Related Monoterpenoid Indole Alkaloids

The biosynthesis of this compound is intricately linked to the pathways of other prominent aspidosperma-type alkaloids, branching off from a common, highly reactive intermediate.

Relationships between this compound, Vindolinine, and Venalstonine Biosynthetic Routes

This compound, vindolinine, and venalstonine are biosynthetically related, diverging from the central tabersonine pathway at the stage of the unstable intermediate, dehydrosecodine. researchgate.netwikipedia.orgnih.gov Research has identified a key enzyme, Vindolinine Synthase (VNS), which is an Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase. researchgate.net VNS acts on dehydrosecodine, diverting it away from the pathways leading to tabersonine or catharanthine. researchgate.net

In a reaction involving Hydrolase 2 (HL2), the VNS-generated radical intermediate is cyclized to form the vindolinine epimers (19S and 19R) and venalstonine. researchgate.net However, a distinct route leads to this compound. In the absence of the cyclase HL2, the product of the VNS-catalyzed reaction undergoes a spontaneous cyclization. nih.govresearchgate.net Following this spontaneous ring closure, the 14,15-double bond of the resulting intermediate is reduced. This reduction is catalyzed by the enzyme Dihydroprecondylocarpine Acetate Synthase (DPAS), yielding 19S/R-14,15-dihydrovindolinines. researchgate.netresearchgate.net This establishes a clear biosynthetic fork where this compound formation is an alternative fate for the dehydrosecodine intermediate, dependent on the interplay between enzymatic (VNS, DPAS) and spontaneous reactions, as well as the presence or absence of the cyclase HL2. nih.govresearchgate.net

Evolutionary Divergence of Biosynthetic Pathways within Apocynaceae

The vast structural diversity of MIAs across the Apocynaceae family is the result of significant evolutionary divergence in their biosynthetic pathways. biorxiv.orgbiorxiv.org The production of aspidosperma and iboga type alkaloids, the classes to which tabersonine (a precursor) and vindoline belong, is largely restricted to the Rauvolfioideae subfamily. biorxiv.org

Phylogenetic studies suggest that the enzymes responsible for creating these core skeletons evolved from common ancestral proteins. For instance, Tabersonine Synthase (TS), which forms the aspidosperma scaffold, is believed to have evolved from an ancestral carboxylesterase (CXE). biorxiv.org Subsequently, iboga-type synthases, such as Catharanthine Synthase (CS), emerged, indicating a progression from aspidosperma to iboga alkaloid biosynthesis capabilities. biorxiv.org

The divergence of pathways is further driven by the evolution of "decorating" enzymes, such as hydroxylases, methyltransferases, and acetyltransferases, which modify the core alkaloid skeletons. oup.commdpi.com These enzyme families have undergone expansion and diversification, leading to the production of species-specific or even organ-specific alkaloids. For example, the seven-step pathway that converts tabersonine to vindoline in C. roseus leaves involves a series of highly specific oxygenases, a methyltransferase, a reductase, and an acetyltransferase that are not universally conserved. mdpi.com

Furthermore, the complete loss of MIA production in some Apocynaceae lineages, such as in Pachypodium lamerei, has been linked to the loss of crucial early pathway genes like Strictosidine Synthase, potentially through mechanisms involving transposable elements that can reshape genomic architecture. researchgate.net This highlights that the capacity to produce complex alkaloids like this compound is a specialized trait that has been gained, modified, and sometimes lost throughout the evolutionary history of the Apocynaceae family.

Chemical Synthesis of Dihydrovindolinine and Analogues

Total Synthesis Strategies

The construction of the dihydrovindolinine framework has been approached through various strategic plans, emphasizing efficiency, diversity, and stereochemical control. These strategies often aim to build the complex polycyclic system in a minimal number of steps.

A divergent synthesis strategy is a powerful tool for generating a library of structurally related natural products from a single, advanced common intermediate. wikipedia.org This approach is particularly efficient for exploring structure-activity relationships by producing a range of analogues.

In the context of vindoline-type alkaloids, a notable divergent approach utilizes a key tandem cycloaddition reaction to build a complex pentacyclic intermediate. This intermediate serves as a branching point from which various natural products, including dihydrovindoline analogues, can be synthesized. For instance, the Boger group developed a synthesis where a single cascade reaction creates the core structure, which was then elaborated to afford a series of related alkaloids. nih.gov This strategy allowed for the synthesis of vindoline (B23647), vindorosine, and their dihydro-congeners from a shared precursor, showcasing the efficiency of a divergent plan. nih.govorganic-chemistry.org

The power of this approach is summarized in the table below, illustrating how different analogues can be accessed from a central synthetic pathway.

| Target Alkaloid | Relationship to this compound | Synthetic Elaboration from Common Intermediate |

| (-)-Vindoline | Oxidized analogue (contains a C=C double bond) | Introduction of unsaturation via elimination |

| (-)-Vindorosine | Analogue with different substitution pattern | Final stage functional group manipulation |

| 4-Desacetoxy-6,7-dihydrovindorosine | A direct this compound analogue | Reduction and de-functionalization steps |

| N-Methylaspidospermidine | Simplified core structure analogue | Reductive opening of an ether bridge |

This interactive table summarizes the products of a divergent synthesis strategy targeting vindoline-type alkaloids.

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. 20.210.105 This approach dramatically increases synthetic efficiency and is ideal for rapidly assembling complex molecular architectures like that of this compound.

A powerful example is the intramolecular tandem [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole. nih.gov This remarkable reaction was inspired by the structure of the target molecule itself. In a single step, this cascade forms three rings and four carbon-carbon bonds, establishing the entire pentacyclic ring system. Crucially, it also sets all six of the molecule's stereocenters with high fidelity. nih.govorganic-chemistry.org Such a strategy represents the pinnacle of synthetic elegance, minimizing step count and maximizing complexity generation in one pot. nih.gov

Many complex natural products are chiral and exist as a single enantiomer in nature, with their biological activity often being exclusive to that form. Therefore, developing enantioselective syntheses that produce only the desired enantiomer is a critical goal.

The total synthesis of vindoline-type alkaloids has been achieved enantioselectively, providing access to both the naturally occurring (-)-enantiomer and its unnatural ent-(+)-counterpart. nih.gov Enantiocontrol is often established early in the synthesis, for instance, by using a chiral starting material or employing a chiral catalyst in a key bond-forming reaction. In the case of the tandem cycloaddition strategy, the chirality of the initial tryptophan-derived fragment dictates the absolute stereochemistry of the final product, which is then carried through the entire synthetic sequence. organic-chemistry.org The ability to produce both enantiomers is valuable for pharmacological studies, allowing for a deeper understanding of the target's biological interactions.

Key Synthetic Methodologies and Reactions

Specific chemical reactions are the building blocks of any total synthesis. The construction of this compound has relied on both classic and modern reactions to form its characteristic heterocyclic framework and to introduce functionality in a controlled manner.

The Nazarov cyclization is a 4π-electrocyclic ring-closure of a divinyl ketone or its precursors to form a cyclopentenone. wikipedia.org This reaction has been adapted and extended for the synthesis of nitrogen-containing heterocycles. A key variant used in the synthesis of Aspidosperma alkaloids is the formal homo-Nazarov cyclization of aminocyclopropanes. epfl.chchimia.ch

In this methodology, an acyliminium intermediate is generated by the opening of an aminocyclopropane. This intermediate then undergoes a highly diastereoselective cyclization. This reaction has proven effective for creating the polycyclic scaffolds of alkaloids, demonstrating its utility in generating the core structure of molecules like aspidospermidine, which shares its fundamental framework with this compound. epfl.chchimia.ch The reaction provides excellent control over the formation of the new ring system, making it a valuable tool for constructing the intricate architecture of these natural products.

Late-stage functionalization is a modern synthetic strategy that involves directly modifying a complex molecule at a late point in the synthesis. nih.gov This approach avoids the need to re-synthesize analogues from scratch. C-H oxidation is a particularly powerful method for late-stage functionalization, as it allows for the conversion of typically unreactive C-H bonds into functional groups like hydroxyl groups. frontiersin.org

For complex scaffolds such as the this compound core, site-selective C-H oxidation offers a streamlined path to new analogues. Specialized non-heme iron catalysts, such as Fe(PDP), have been developed to hydroxylate aliphatic C-H bonds with high selectivity. nih.govfrontiersin.org The site of oxidation is controlled by the electronic and steric properties of both the substrate and the catalyst. This allows chemists to target specific positions on the alkaloid skeleton, providing rapid access to derivatives that would be difficult to obtain through traditional synthetic routes. This strategy is invaluable for creating libraries of analogues for biological screening. nih.gov

Reductive Amination and Intramolecular Conjugate Addition Sequences

The construction of the complex pentacyclic core of this compound and its analogues can be approached through strategic bond-forming cascades. One such powerful, albeit not yet reported for this compound itself, is the sequential application of a reductive amination followed by an intramolecular conjugate addition (such as a Michael addition). This strategy is well-established for building nitrogen-containing heterocyclic systems and offers a logical pathway to assemble the core structure of aspidosperma-type alkaloids. nih.govnih.gov

The general sequence would commence with an intermolecular reductive amination. This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a this compound analogue, this could involve coupling a tryptamine-derived fragment with a functionalized cyclohexanone (B45756) derivative.

Following the successful formation of this key carbon-nitrogen bond, the subsequent crucial step is an intramolecular conjugate addition. This cyclization step would involve a nucleophilic nitrogen or carbon atom attacking an α,β-unsaturated carbonyl system within the same molecule, thereby forging a new ring. This cascade process is highly efficient for creating polycyclic structures, as it forms multiple bonds and stereocenters in a controlled manner. The specific design of the precursor molecule dictates which ring of the alkaloid core is formed in this step.

Table 1: Hypothetical Reaction Sequence for Analogue Synthesis

| Step | Reaction Type | Reactant A | Reactant B | Key Reagents | Intermediate/Product | Purpose |

| 1 | Reductive Amination | Tryptamine (B22526) derivative | Functionalized diketone | NaBH(OAc)₃ or NaBH₃CN | N-alkylated tryptamine | Forms key C-N bond for the D-ring |

| 2 | Intramolecular Conjugate Addition | N-alkylated tryptamine with α,β-unsaturated ester | - | NaH or other base | Pentacyclic analogue core | Closes the E-ring to form the core structure |

Semi-Synthetic Transformations of Vindolinine (B1262840) Precursors

This compound can be efficiently prepared via the semi-synthesis from its naturally occurring precursors, 19R-vindolinine and 19S-vindolinine. This transformation is achieved through a straightforward catalytic hydrogenation reaction that selectively reduces the 14,15-double bond of the vindolinine core structure. nih.gov

The process involves dissolving the purified vindolinine epimers in a suitable solvent, typically methanol. A catalytic amount of palladium on carbon (10 wt. % loading) is added to the solution. The reaction mixture is then stirred under a hydrogen gas (H₂) atmosphere at room temperature. nih.gov The reaction proceeds overnight to afford the corresponding 14,15-dihydrovindolinine epimers. nih.gov This method is effective for both the 19S and 19R epimers, yielding the respective dihydro- products. nih.gov This semi-synthetic route is valuable for obtaining this compound for further study, leveraging the relative abundance of its vindolinine precursors.

Table 2: Semi-Synthetic Hydrogenation of Vindolinine Epimers

| Precursor | Product | Catalyst | Reducing Agent | Solvent | Conditions | Reference |

| 19S-Vindolinine | 19S-14,15-Dihydrovindolinine | Palladium on carbon (10 wt. %) | H₂ gas | Methanol | Room temperature, overnight | nih.gov |

| 19R-Vindolinine | 19R-14,15-Dihydrovindolinine | Palladium on carbon (10 wt. %) | H₂ gas | Methanol | Room temperature, overnight | nih.gov |

Stereochemical Control in this compound Synthesis

The synthesis of this compound, a member of the extensive Aspidosperma family of alkaloids, presents a significant stereochemical challenge due to its complex, three-dimensional architecture containing multiple contiguous stereocenters. acs.org Achieving precise control over the relative and absolute stereochemistry of these centers is paramount in any total synthesis effort.

Strategies for stereocontrol in the synthesis of the Aspidosperma core can be broadly categorized:

Substrate Control: In many synthetic routes, the rigid, pre-formed polycyclic intermediates direct the stereochemical outcome of subsequent reactions. The existing stereocenters and conformational constraints of the ring system create a steric environment that favors the approach of reagents from a specific face, leading to a high degree of diastereoselectivity. vu.nlnih.gov For instance, the formation of the piperidine (B6355638) D-ring via cyclization is often governed by the established stereochemistry of the C/E ring system. nih.gov

Catalytic Asymmetric Synthesis: For de novo syntheses, the initial stereocenters are often established using powerful catalytic asymmetric reactions. The enantioselective Diels-Alder reaction, for example, has been employed as a key strategic step to construct the core cyclohexene (B86901) ring with high enantiomeric excess (ee). nih.gov This initial chirality is then relayed through the subsequent reaction sequence to control the formation of all other stereocenters.

Chiral Pool Synthesis: Another approach involves starting from an enantiomerically pure starting material, such as the amino acid tryptophan. vu.nl The inherent stereocenter of the starting material is used to direct the stereochemical course of the entire synthetic sequence.

The intricate framework of this compound means that a combination of these strategies is often required to successfully control all stereogenic centers. researchgate.netacs.orgnih.gov

Table 3: Strategies for Stereochemical Control in Aspidosperma Alkaloid Synthesis

| Stereocenter(s) | Synthetic Strategy | Method | Outcome |

| C5, C19, C12 | Catalytic Asymmetric Reaction | Intermolecular [4+2] Cycloaddition | Establishes the C/E ring system with control of the quaternary C5 center and cis-stereocenters. nih.gov |

| C19 | Diastereoselective Addition | Vinylogous Mannich Reaction | Rapid construction of the C19 stereocenter with high diastereoselectivity. researchgate.net |

| Multiple centers | Cascade Reaction | Tandem Intramolecular [4+2]/[3+2] Cycloaddition | A single-step formation of three rings and six stereocenters with defined relative stereochemistry. acs.org |

| Overall Asymmetry | Chiral Pool Starting Material | Synthesis from Tryptophan | The initial chirality of tryptophan directs the stereoselective cascade process. vu.nl |

Structural Elucidation and Advanced Analytical Methodologies for Dihydrovindolinine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including dihydrovindolinine. leibniz-fmp.de It provides unparalleled insight into the chemical environment of individual atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for determining the basic carbon-hydrogen framework of this compound. The chemical shift (δ) of each nucleus, reported in parts per million (ppm), indicates its electronic environment. researchgate.netresearchgate.net For instance, protons and carbons attached to or near electronegative atoms or within aromatic systems will resonate at higher chemical shifts (downfield). Integration of ¹H NMR signals reveals the relative number of protons corresponding to each resonance. youtube.com

While specific, comprehensive ¹H and ¹³C NMR data for this compound is sparsely detailed in publicly available literature, general principles of NMR analysis of aspidosperma alkaloids can be applied. cuni.cz Key structural features, such as the indole (B1671886) nucleus, the ethyl group, and various methine and methylene (B1212753) groups, would exhibit characteristic chemical shifts. For example, aromatic protons of the indole ring typically appear in the range of δ 7.0-7.5 ppm, while the N-methyl group would be a singlet around δ 2.5-3.0 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the ester group would be significantly downfield, often above δ 170 ppm. acs.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is based on predictive models and typical values for similar alkaloids. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (indole) | 7.0 - 7.5 |

| Olefinic | 5.0 - 6.0 |

| Methine (various) | 2.5 - 4.5 |

| Methylene (various) | 1.5 - 2.5 |

| Methyl (ethyl group) | 0.8 - 1.2 |

| N-Methyl | 2.5 - 3.0 |

| O-Methyl (ester) | 3.5 - 3.8 |

Source: Predicted data based on general alkaloid structures. np-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is based on predictive models and typical values for similar alkaloids. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (ester) | 170 - 175 |

| Aromatic/Olefinic | 100 - 150 |

| Methine/Methylene | 20 - 70 |

| Methyl (ethyl group) | 10 - 15 |

| N-Methyl | 30 - 40 |

| O-Methyl (ester) | 50 - 55 |

Source: Predicted data based on general alkaloid structures. acs.org

To assemble the molecular puzzle, two-dimensional (2D) NMR experiments are indispensable. epfl.chemerypharma.com These techniques reveal correlations between different nuclei, allowing for the definitive assignment of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, helping to establish spin systems within the molecule, such as the ethyl group and adjacent protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). emerypharma.com This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and certain aromatic carbons. epfl.ch

By combining the information from COSY, HSQC, and HMBC experiments, chemists can piece together the complete connectivity of the this compound molecule. cuni.czsbq.org.br

Beyond establishing connectivity, NMR chemical shifts can provide valuable clues about the stereochemistry of a molecule. nih.gov The spatial arrangement of atoms influences the local magnetic fields, leading to predictable changes in chemical shifts. aps.org For instance, the relative stereochemistry of substituents on a ring can be inferred by analyzing the shielding or deshielding effects they have on nearby protons and carbons. researchgate.net Comparing the experimental NMR data of this compound with that of related compounds with known stereochemistry, such as pseudocopsinine, can help in determining its relative configuration. researchgate.net Advanced techniques like the measurement of residual dipolar couplings (RDCs) can also be employed for more precise stereochemical analysis. leibniz-fmp.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise elemental composition of a molecule. bioanalysis-zone.comiitb.ac.in Unlike unit mass resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. hilarispublisher.com This high accuracy allows for the calculation of a unique elemental formula, which is a critical piece of information in the structural elucidation process. labmanager.com For this compound, HRMS would provide an exact mass that corresponds to a specific combination of carbon, hydrogen, nitrogen, and oxygen atoms, thereby confirming its molecular formula. iitb.ac.in

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

In natural product chemistry, compounds are often isolated from complex biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is an exceptionally sensitive and selective technique for analyzing such mixtures. measurlabs.comrsc.org LC separates the components of the mixture based on their physicochemical properties, and the mass spectrometer then provides mass information for each separated component. nih.govmdpi.com This is invaluable for identifying known alkaloids like this compound in a plant extract or for guiding the isolation of new compounds. waters.commdpi.com The high sensitivity of LC-MS allows for the detection of even trace amounts of the compound. measurlabs.com

Chiroptical Methods (Polarimetry, Circular Dichroism) in Stereochemistry

This compound is a chiral molecule, meaning it is not superimposable on its mirror image. Chiroptical methods are essential for determining the absolute configuration of such molecules. numberanalytics.compsu.edu These techniques rely on the differential interaction of chiral molecules with polarized light. mdpi.com

Polarimetry : This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. researchgate.net

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. slideshare.net The resulting CD spectrum provides information about the stereochemical features of the molecule, particularly the spatial arrangement of chromophores (light-absorbing groups). cjnmcpu.comnih.gov By comparing the experimental CD spectrum of this compound to the spectra of related compounds with known absolute configurations or to spectra predicted by quantum chemical calculations, its absolute stereochemistry can be determined. cjnmcpu.com

The combination of these advanced analytical methodologies provides a comprehensive and unambiguous structural elucidation of this compound, from its basic atomic connectivity to its intricate three-dimensional stereochemical arrangement. cuni.cz

Isotopic Labeling for Mechanistic Elucidation in Biosynthesis and Synthesis

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and to elucidate the mechanisms of complex biosynthetic and synthetic pathways. By replacing an atom with its heavier, stable isotope, such as deuterium (B1214612) (²H or D) for hydrogen (¹H), researchers can track the incorporation of the label into downstream intermediates and final products. This approach provides invaluable insights into reaction sequences, the origin of specific atoms, and the dynamics of metabolic networks.

In the context of monoterpene indole alkaloids, including this compound and its close relatives, isotopic labeling has been instrumental in deciphering the intricate enzymatic steps involved in their formation. The use of labeled compounds, in conjunction with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise determination of label incorporation, shedding light on the biosynthetic grid.

Deuterium Incorporation Studies

Deuterium labeling is a cornerstone of mechanistic studies in alkaloid biosynthesis. The introduction of deuterium into a precursor molecule allows researchers to follow its journey through a series of enzymatic transformations within a biological system, such as the medicinal plant Catharanthus roseus, a primary source of these alkaloids.

Recent research has effectively utilized deuterium-labeled precursors to probe the biosynthesis of vindoline (B23647), a structurally similar and biosynthetically related compound to this compound. In one key study, deuterium-labeled tryptamine (B22526) (d₅-tryptamine) was fed to protoplasts of C. roseus. biorxiv.org This experiment allowed for the monitoring of the synthesis and transport of various downstream alkaloids at a single-cell resolution. biorxiv.org Using single-cell mass spectrometry, the researchers were able to quantitatively track the conversion of the labeled tryptamine into several deuterated alkaloid metabolites over time. biorxiv.org For instance, after 20 hours, the formation of d₄-catharanthine and d₄-tabersonine was observed. biorxiv.org This type of study provides a dynamic view of the metabolic flux through the pathway. biorxiv.orgresearchgate.net

Another pivotal investigation focused on the later stages of the vindoline pathway by synthesizing tabersonine (B1681870) with a deuterated methyl group (tabersonine-CD₃). dbpia.co.kr This labeled precursor was administered to C. roseus cell suspension cultures to observe its incorporation into subsequent intermediates. The study successfully identified and quantified the formation of three new deuterated vindoline intermediates, demonstrating that the labeled tabersonine was effectively processed by the plant's enzymatic machinery. dbpia.co.kr The researchers measured the accumulation of these deuterated metabolites, providing insights into the relative rates of the biosynthetic steps. dbpia.co.kr

These studies, while focused on vindoline and its precursors, establish a clear precedent and methodology for investigating the biosynthesis of this compound. By feeding deuterium-labeled versions of proposed precursors, such as tabersonine or tryptamine, one could elucidate the specific steps leading to the formation of this compound, including the reduction of the 2,3-double bond that differentiates it from vindoline.

The following table summarizes the findings from representative deuterium incorporation studies in the biosynthesis of related indole alkaloids.

| Labeled Precursor Fed | Biological System | Key Deuterated Products Observed | Analytical Method | Research Focus |

| d₅-Tryptamine | Catharanthus roseus protoplasts | d₄-Ajmalicine, d₄-Catharanthine, d₄-Tabersonine | Single-cell Mass Spectrometry | Real-time tracking of alkaloid synthesis and transport biorxiv.org |

| Tabersonine-CD₃ | Catharanthus roseus cell cultures | 16-Hydroxytabersonine-CD₃, 16-Methoxytabersonine-CD₃, 16-Methoxy-2,3-dihydro-3-hydroxytabersonine-CD₃ | UPLC/MS | Investigation of the vindoline biosynthetic pathway and reaction kinetics dbpia.co.kr |

Research Methodologies and Interdisciplinary Approaches in Dihydrovindolinine Studies

In Vitro Enzymatic Activity Assays

Understanding the formation of dihydrovindolinine and its precursors at a molecular level relies on the functional characterization of the enzymes involved. In vitro assays are fundamental to determining an enzyme's specific function, substrate affinity, and catalytic mechanism.

The low abundance of biosynthetic enzymes in plant tissues makes their direct isolation for biochemical studies impractical. Therefore, recombinant protein technology is employed to produce these enzymes in sufficient quantities. nih.gov The process involves cloning the gene encoding the enzyme of interest from C. roseus into an expression vector, which is then introduced into a heterologous host system, typically Escherichia coli or the yeast Saccharomyces cerevisiae. pnas.orgrcsb.org

For instance, enzymes in the vindoline (B23647) pathway, which is closely related to this compound, such as Tabersonine (B1681870) 16-hydroxylase (T16H), Tabersonine 3-oxygenase (T3O), Tabersonine 3-reductase (T3R), and Vindolinine (B1262840) Synthase (VNS) have been successfully expressed in these systems. pnas.orgnih.govnih.gov The host organism, acting as a biological factory, synthesizes large amounts of the recombinant protein. sioc-journal.cn Following expression, the cells are lysed, and the target enzyme is purified from the cellular milieu using affinity chromatography, often by engineering a purification tag (e.g., a polyhistidine-tag) onto the protein. nih.gov The purified, active enzyme is then used in activity assays to confirm its hypothesized role in the biosynthetic pathway. pnas.org

To accurately characterize an enzyme's function, its activity must be measured under optimal conditions. Key parameters that influence enzyme activity include pH, temperature, and the concentrations of substrates, co-substrates, and co-factors. researchgate.net These conditions are systematically varied to find the point of maximum enzyme velocity (Vmax). researchgate.net For example, many oxidoreductases and hydroxylases in the MIA pathway, such as T3O and Desacetoxyvindoline-4-hydroxylase (D4H), are dependent on co-substrates like NADPH or α-ketoglutarate. pnas.orgscholaris.ca

The optimization process often involves single-factor experiments followed by more complex statistical methods like response surface methodology to identify the ideal combination of factors. nih.govacs.org Kinetic assays are performed under these optimized conditions to determine constants like the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for its substrate. scholaris.capnas.org These data are critical for understanding the enzyme's efficiency and its role within the metabolic network. pnas.org

Table 1: Representative Optimized In Vitro Assay Conditions for Vindoline Pathway Enzymes This table provides examples of typical conditions used for enzymes related to this compound biosynthesis. Actual conditions can vary based on the specific enzyme and experimental goals.

| Parameter | Tabersonine 3-Reductase (T3R) Assay pnas.orgmpg.de | N-methyltransferase (NMT) Assay pnas.org | Desacetoxyvindoline-4-hydroxylase (D4H) Assay scholaris.ca |

|---|---|---|---|

| Enzyme Source | Recombinant protein from yeast | Recombinant protein | Purified from C. roseus seedlings |

| Buffer | 50 mM HEPES | Not specified | Not specified |

| Optimal pH | 7.5 | 7.4 | Not specified |

| Optimal Temp. | 30 °C | 30 °C | Not specified |

| Primary Substrate | Product of T3O reaction | 3-hydroxy-16-methoxy-2,3-dihydrotabersonine | Desacetoxyvindoline |

| Co-substrate(s) | 1 mM NADPH | S-Adenosyl methionine (SAM) | 2-oxoglutarate, O₂, Ascorbate, Fe²⁺ |

| Km (Primary Substrate) | Not determined | 100 µM (for DHT) | 0.03 µM |

| Km (Co-substrate) | Not applicable | 200 µM (for SAM) | 45 µM (for 2-oxoglutarate) |

Plant Biology Research Techniques

To validate the function of genes identified through biochemical means within the living plant, researchers turn to techniques rooted in plant biology. These in vivo and ex vivo methods provide crucial context for how this compound is produced and stored in C. roseus.

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used to transiently suppress the expression of a target gene in a plant. nih.gov This method is particularly valuable for species like C. roseus that are difficult to transform stably. researchgate.net The technique utilizes a modified plant virus, typically the Tobacco Rattle Virus (TRV), which has been engineered into a two-component vector system (pTRV1 and pTRV2). nih.govfrontiersin.org A fragment of the C. roseus gene targeted for silencing is cloned into the pTRV2 vector. These vectors are introduced into Agrobacterium tumefaciens, which is then infiltrated into young C. roseus seedlings. frontiersin.org

The plant's natural defense mechanism against viruses recognizes the viral RNA and degrades it, along with the plant's own messenger RNA (mRNA) that shares sequence homology—effectively "silencing" the target gene. researchgate.net Researchers then analyze the metabolic profile of the silenced plants using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). oup.comfrontiersin.org A significant decrease in the accumulation of a specific alkaloid, coupled with a buildup of its presumed precursor, provides strong in vivo evidence for the silenced gene's function. pnas.orgresearchgate.net For example, silencing the Vindolinine Synthase (VNS) gene resulted in a 95% reduction in vindolinine epimers in C. roseus leaves. researchgate.net

Table 2: Examples of VIGS Experiments in Catharanthus roseus for MIA Pathway Elucidation This table summarizes published findings where VIGS was used to investigate genes relevant to the biosynthesis of vindoline and its precursors.

| Target Gene Silenced | Vector System | Observation | Conclusion | Citation |

|---|---|---|---|---|

| T3R (ADHL1) | pTRV | ~70% reduction in T3R transcripts | 69% decrease in desacetoxyvindoline; accumulation of oxidized tabersonine isomers. | pnas.orgmpg.de |

| CrGATA1 | pTRV | ~63% reduction in CrGATA1 transcripts | Significant repression of T3O, T3R, and DAT genes; reduced vindoline accumulation. | oup.com |

| CR1 | pTRV | Not quantified | Upregulation of 7 key TIA pathway genes; increased accumulation of vindoline. | frontiersin.orgfrontiersin.org |

| VNS | pTRV | ~93% reduction in VNS transcripts | ~95% reduction in 19R- and 19S-vindolinine levels. | researchgate.net |

The initial step in studying this compound from its natural source involves cultivating Catharanthus roseus plants and extracting the alkaloids. C. roseus is typically grown under controlled greenhouse conditions (e.g., 28°C, 16/8 h photoperiod) to ensure consistency. frontiersin.orgfrontiersin.org

Alkaloid extraction is a critical process that leverages the chemical properties of these compounds. Most methods involve grinding dried plant material (leaves, stems) to increase surface area, followed by extraction with an organic solvent. researchgate.netijsra.net A common strategy is acid-base extraction: the total extract is acidified, causing the basic alkaloids to dissolve in the aqueous layer, which is then separated from neutral lipids and pigments. The aqueous phase is subsequently basified, and the alkaloids are re-extracted into an immiscible organic solvent like chloroform (B151607) or ethyl acetate (B1210297). nih.govathmsi.org More direct methods, such as hot ethanolic extraction or simple chloroform dipping, have also been employed. nih.govijsra.net After extraction, the crude alkaloid mixture is purified using chromatographic techniques, including preparative Thin Layer Chromatography (pTLC) or column chromatography, to isolate individual compounds like this compound. researchgate.netijsra.net

Table 3: Comparison of Alkaloid Extraction Methods from Catharanthus roseus

| Method | Key Solvents | Principle | Advantages/Notes | Citation |

|---|---|---|---|---|

| Acid-Base Extraction | Benzene, Tartaric Acid, Methylene (B1212753) Chloride | Partitioning between acidic aqueous and organic phases based on pH to separate basic alkaloids. | Multi-step but effective for obtaining enriched alkaloid fractions. | athmsi.org |

| Hot Ethanolic Extraction | Ethanol | Extraction at elevated temperature (e.g., 55°C) to increase solubility and extraction efficiency. | Reported to give a high yield of crude alkaloids (6%). | ijsra.net |

| Chloroform Dipping | Chloroform | Brief immersion of intact leaves selectively extracts surface-localized or easily accessible alkaloids. | A gentle method effective for extracting vindolinine epimers and catharanthine (B190766). | nih.gov |

| Supercritical Fluid Extraction | Supercritical CO₂ | Uses carbon dioxide under high pressure and temperature as a solvent. | Can be highly selective; recovered 52% of vindoline in one study. | researchgate.net |

Chemical Research Paradigms

Chemical synthesis and structural analysis form the third pillar of this compound research. These paradigms provide definitive proof of molecular structure, enable the production of pure analytical standards, and allow for the creation of novel analogues.

The absolute structure of a complex natural product like this compound is confirmed through a combination of spectroscopic methods and, ideally, total chemical synthesis. sioc-journal.cnmdpi.com While the total synthesis of the closely related and more complex alkaloid vindoline has been a significant goal for organic chemists for decades organic-chemistry.orgorganic-chemistry.org, the synthesis of this compound itself is less documented. However, its formation has been reported via the chemical reduction of vindolinine epimers, a process that can be used to generate standards for research. nih.gov

Structural elucidation heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). bruker.comepfl.ch High-resolution MS provides the exact molecular weight and elemental formula of the compound. bruker.com Tandem MS (MS/MS) fragments the molecule, giving clues about its substructures. nih.gov NMR spectroscopy (including 1D techniques like ¹H and ¹³C NMR, and 2D techniques like COSY and HMBC) provides detailed information about the carbon skeleton and the connectivity of atoms, allowing researchers to piece together the entire molecular structure. acs.orgfrontiersin.org The structure of this compound was first detailed using ¹³C NMR in 1984, and modern spectroscopic techniques continue to be used to characterize it and its various isomers. nih.govacs.org

Retrosynthetic Analysis and Synthesis Planning

Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is conceptually deconstructed into simpler, commercially available starting materials. This process involves identifying key chemical bonds that can be "disconnected" to reveal precursor structures, with each disconnection corresponding to a reliable forward chemical reaction.

For a complex molecule like this compound, which is part of the broader Aspidosperma alkaloid family, retrosynthesis allows chemists to navigate the structural complexity and plan a logical sequence of reactions. acs.orgacs.org The core of this compound is a congested pentacyclic or hexacyclic framework. d-nb.info A common retrosynthetic approach for related aspidofractinine (B1242310) alkaloids involves key disconnections that simplify this core. For instance, a synthesis might envision the final cage-like structure being formed from a less complex polycyclic intermediate through a key bond-forming event, such as an intramolecular cycloaddition or a radical cyclization. acs.org

A typical retrosynthetic plan for a related Aspidosperma alkaloid might involve the following key stages: acs.orgchimia.ch

Late-Stage Cyclization: Disconnecting a key bond in the central bicyclo[2.2.2]octane core to reveal a more flexible pentacyclic precursor. This step often corresponds to a powerful ring-forming reaction in the forward synthesis.

Simplification of the Polycyclic Core: Further disconnections of the pentacyclic system, for example, through a retro-Diels-Alder reaction or retro-Mannich reaction, can break it down into more manageable bicyclic or monocyclic fragments. d-nb.infoacs.org

Identifying Key Building Blocks: This process continues until the precursors are identified as simple, often commercially available molecules, such as tryptamine (B22526) derivatives and functionalized cyclic ketones. acs.orgchimia.ch

Optimization of Reaction Yields and Selectivity

Optimization is a systematic process where reaction parameters are varied to find the ideal conditions. Key variables that are often adjusted include:

Catalyst and Ligands: In many modern synthetic reactions, particularly those forming complex stereocenters, the choice of catalyst and its associated ligands is paramount. For instance, in palladium-catalyzed reactions used to construct quaternary carbon centers common in Aspidosperma alkaloids, screening different phosphine (B1218219) ligands can dramatically affect both yield and enantioselectivity. nih.gov

Solvent: The solvent can influence reactant solubility, reaction rate, and even the reaction pathway. Changing the solvent can alter the energy of transition states, favoring one outcome over another.

Temperature: Reaction rates are highly sensitive to temperature. While higher temperatures can speed up a reaction, they can also lead to decomposition or the formation of side products. Finding the optimal temperature is a balance between reaction time and selectivity.

Reagent Stoichiometry and Oxidants: The ratio of reactants can be fine-tuned. In oxidative coupling reactions, which are sometimes used to form key bonds in alkaloid synthesis, the type and amount of the oxidizing agent (e.g., hypervalent iodine reagents, metal-based oxidants) are critical variables that must be optimized to prevent over-oxidation or undesired side reactions. rsc.orgnih.govmdpi.com

The results of such optimization studies are often presented in tabular form to clearly show the impact of each variable.

Table 1: Illustrative Optimization of a Hypothetical Oxidative Heck Coupling Step

| Entry | Pd Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | Pyridine | Toluene | 80 | 45 |

| 2 | Pd(OAc)₂ (10) | 4-DMAP | Toluene | 80 | 62 |

| 3 | Pd(OAc)₂ (10) | 4-DMAP | Dioxane | 80 | 55 |

| 4 | Pd(OAc)₂ (10) | 4-DMAP | Toluene | 100 | 81 |

| 5 | PdCl₂ (10) | 4-DMAP | Toluene | 100 | 73 |

This table illustrates a typical optimization process for a reaction pertinent to alkaloid synthesis, showing how systematic variation of parameters can significantly improve product yield. nih.gov

Quantitative and Qualitative Research Approaches in Natural Product Chemistry

The study of natural products like this compound employs both quantitative and qualitative research approaches to achieve a comprehensive understanding of the compound and its synthesis. unacademy.com

Qualitative research in this context focuses on identifying and describing the properties and structure of substances. curlyarrows.com It answers the "what" and "how" questions. Examples include:

Structure Elucidation: Determining the exact three-dimensional arrangement of atoms in the this compound molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. tutorchase.comjeol.com This involves interpreting complex spectral patterns to deduce connectivity and stereochemistry, a descriptive and interpretive process. nih.gov

Reaction Monitoring: Using techniques like Thin-Layer Chromatography (TLC) to observe the progress of a reaction, identifying the formation of the product and the disappearance of starting materials.

Functional Group Analysis: Employing methods like Infrared (IR) spectroscopy to identify the types of chemical bonds (e.g., C=O, N-H) present in the molecule. tutorchase.com

Quantitative research deals with measurable and numerical data. allaboutchemistry.net It answers the "how much" question. Examples include:

Yield Calculation: Precisely measuring the mass of the synthesized this compound to calculate the reaction yield as a percentage of the theoretical maximum. byjus.com

Purity Determination: Using High-Performance Liquid Chromatography (HPLC) to determine the purity of a sample, expressed as a percentage.

Optical Rotation Measurement: Measuring the specific rotation of a chiral molecule like this compound to quantify its enantiomeric purity.

The two approaches are complementary and essential. Qualitative analysis first confirms that the correct compound has been made, while quantitative analysis then determines the efficiency and purity of that synthesis. unacademy.comtutorchase.com

Table 2: Comparison of Research Approaches in this compound Studies

| Aspect | Qualitative Approach | Quantitative Approach |

|---|---|---|

| Primary Goal | Identify structure, functional groups, and reaction components. curlyarrows.com | Measure amount, concentration, purity, or reaction efficiency. allaboutchemistry.net |

| Key Question | What is this molecule? Is the desired reaction happening? | How much product did I make? How pure is it? |

| Common Techniques | NMR, IR, Mass Spectrometry (for fragmentation), TLC. tutorchase.com | Gravimetric analysis, HPLC, Gas Chromatography (GC), Titration. curlyarrows.com |

| Data Type | Descriptive, interpretive (spectra, chromatograms, color changes). curlyarrows.com | Numerical (mass, percentage, concentration, peak area). allaboutchemistry.net |

| Example Finding | "The ¹H NMR spectrum confirms the presence of the ethyl group." | "The reaction yielded 85 mg of the product (75% yield)." |

Data Analysis and Interpretation in Academic Research

The cornerstone of structural analysis for organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy . nih.gov

¹H and ¹³C NMR: These one-dimensional spectra provide information about the chemical environment of each hydrogen and carbon atom in the molecule. scielo.org.bo Analysis involves interpreting chemical shifts (the position of signals), integration (the area under signals, proportional to the number of hydrogens), and coupling patterns (which reveal adjacent atoms). nih.gov

2D NMR: Experiments like COSY, HSQC, and HMBC reveal correlations between different atoms, allowing chemists to piece together the carbon skeleton and definitively assign signals to specific atoms within the complex polycyclic structure of this compound. jeol.com

Mass Spectrometry (MS) is another critical tool. acs.org

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio, which is used to determine its exact molecular formula. jeol.com

Tandem Mass Spectrometry (MS/MS): In this method, the molecule is fragmented within the instrument, and the masses of the fragments are analyzed. Interpreting this fragmentation pattern can provide clues about the molecule's structure, confirming the presence of specific substructures. acs.org

The interpretation of this data is a deductive process. For example, a researcher might hypothesize a structure based on the reaction they performed. They would then predict the NMR and MS data for that structure and compare it to the experimental data. A match between the predicted and observed data provides strong evidence for the proposed structure. Any discrepancies would suggest either an unexpected side reaction occurred or the initial structural hypothesis was incorrect, requiring further investigation. jeol.comscielo.org.bo This rigorous cycle of data collection, analysis, and interpretation is fundamental to validating the results of any chemical synthesis.

Broader Academic Significance and Future Research Trajectories

Understanding Monoterpenoid Indole (B1671886) Alkaloid Diversity

Monoterpenoid indole alkaloids (MIAs) represent a large and structurally diverse family of over 3,000 known compounds, many of which possess significant pharmacological activities. nih.gov Dihydrovindolinine, as one of the three most abundant MIAs in the model medicinal plant Catharanthus roseus, plays a crucial role in understanding the biosynthetic pathways that lead to this incredible diversity. nih.gov The study of its formation and the enzymes involved, such as vindolinine (B1262840) synthase, helps to unravel how nature generates complex molecular scaffolds from a common precursor, strictosidine (B192452). nih.govbiorxiv.org

The elucidation of the biosynthetic pathways of various MIAs, including those related to this compound, reveals how different plant species have evolved unique enzymatic tools to modify the basic MIA skeleton, resulting in a wide array of compounds with distinct biological functions. researchgate.netresearchgate.net This knowledge is fundamental to appreciating the chemical richness of the plant kingdom and provides a roadmap for discovering new, potentially therapeutic, alkaloids.

Insights into Specialized Plant Metabolism and its Evolution

The biosynthesis of this compound is a prime example of specialized plant metabolism, where organisms produce a vast array of organic compounds that are not essential for primary growth and development but are crucial for survival and interaction with the environment. bohrium.comfrontiersin.org These metabolites often serve as defense mechanisms against herbivores and pathogens. greenskybio.com

Research into the evolution of MIA biosynthetic pathways, including the formation of this compound, suggests a process of gene duplication and neofunctionalization. biorxiv.org For instance, phylogenetic studies indicate that the N-methyltransferases involved in MIA biosynthesis likely evolved from ancestral γ-tocopherol C-methyltransferases. frontiersin.org The study of cytochrome P450 enzyme families, which are critical for the diversification of MIAs, further illustrates how plants have evolved complex metabolic networks to produce a wide range of specialized metabolites. biorxiv.orgmdpi.com By comparing the metabolic pathways in different plant species like Catharanthus roseus and Rauvolfia serpentina, scientists can gain insights into the evolutionary pressures that have shaped the complexity and diversity of secondary metabolism. core.ac.uk

Synthetic Biology and Metabolic Engineering for Natural Product Production

The low abundance of many valuable MIAs in their native plant sources presents a significant challenge for their large-scale production. mdpi.com this compound research contributes to the growing fields of synthetic biology and metabolic engineering, which aim to develop alternative and sustainable production platforms. frontiersin.orgmdpi.comnih.govnih.gov

By understanding the genes and enzymes involved in the this compound biosynthetic pathway, scientists can engineer microorganisms like yeast or bacteria to produce these complex molecules. mdpi.comopenaccessjournals.com This involves introducing the relevant plant genes into a microbial host and optimizing the metabolic pathways to enhance yield. mdpi.comresearchgate.net Such approaches have the potential to provide a stable and cost-effective supply of important pharmaceuticals and their precursors. nih.gov Furthermore, metabolic engineering strategies are also being applied to the native plant producers, such as Catharanthus roseus, to increase the in-planta accumulation of desired alkaloids. researchgate.netfrontiersin.orgmountainscholar.org

Advancements in Chemoenzymatic and Biomimetic Synthesis Strategies

The complex structure of this compound and other MIAs makes their total chemical synthesis a formidable challenge. Chemoenzymatic and biomimetic synthesis strategies offer promising alternatives by combining the selectivity of enzymes with the versatility of chemical reactions. mdpi.comrsc.orgmdpi.com

Biomimetic approaches aim to replicate the plant's natural biosynthetic pathways in the laboratory. For example, the Fe(III)-mediated coupling of vindoline (B23647) and catharanthine (B190766) to produce vinblastine (B1199706) is a well-studied biomimetic reaction that has inspired the synthesis of various vinca (B1221190) alkaloid analogues. nih.govrsc.org Research into the enzymatic steps of this compound biosynthesis can inform the design of novel chemoenzymatic routes to this and other related alkaloids. nih.gov These strategies not only provide access to rare natural products but also enable the creation of novel derivatives with potentially improved pharmacological properties. nih.govnih.gov

Development of Novel Analytical Techniques for Complex Alkaloid Structures

The structural complexity and the presence of numerous related alkaloids in plant extracts necessitate the development of sophisticated analytical techniques for their separation, identification, and quantification. greenskybio.com The study of this compound and its isomers has driven advancements in analytical chemistry.

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), is a cornerstone for analyzing complex alkaloid mixtures. greenskybio.comcreative-proteomics.comuva.esrjpharmacognosy.irmdpi.com Techniques like ultra-high-performance liquid chromatography (UHPLC) offer even greater resolution and sensitivity. mdpi.comnih.gov For the definitive structural elucidation of novel alkaloids, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool. greenskybio.comcreative-proteomics.com The development of hyphenated techniques, such as LC-NMR and LC-MS-SPE-NMR, provides powerful platforms for the comprehensive analysis of complex natural product extracts, facilitating the discovery and characterization of new compounds like this compound. nih.govbiorxiv.orgfrontiersin.orgresearchgate.net

Q & A

Q. Basic Research Focus :

- Methodology : Use chromatographic techniques (HPLC, GC-MS) coupled with spectroscopic methods (NMR, IR) to isolate and confirm structural integrity. Ensure solvent systems are optimized for alkaloid solubility (e.g., methanol-chloroform mixtures). Reference plant material authentication (voucher specimens) and include negative controls to rule out contamination .

- Data Validation : Triplicate runs for reproducibility, with calibration curves for quantitative analysis. Report limits of detection (LOD) and quantification (LOQ) .

How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

Q. Advanced Research Focus :

- Analytical Framework : Apply systematic review protocols (PRISMA guidelines) to collate data. Use meta-analysis tools to assess heterogeneity (I² statistic) and subgroup analyses (e.g., dose-response variations, cell vs. animal models). Highlight methodological disparities (e.g., purity standards, assay protocols) as confounding factors .

- Case Example : Discrepancies in cytotoxicity studies may stem from differences in cell line viability assays (MTT vs. ATP-based luminescence). Standardize protocols using WHO guidelines for in vitro experimentation .

What strategies optimize synthetic pathways for this compound derivatives to enhance bioactivity?

Q. Advanced Research Focus :

- Methodology : Employ computational chemistry (DFT, molecular docking) to predict reactive sites for functionalization. Use parallel synthesis approaches with catalysts (e.g., Pd/C for hydrogenation) under inert atmospheres. Monitor reaction progress via TLC and LC-MS .

- Data Reporting : Include yield percentages, enantiomeric excess (for chiral centers), and stability profiles (accelerated degradation studies under varied pH/temperature) .

How should researchers design in vivo studies to evaluate this compound’s neuroprotective effects while minimizing bias?

Q. Basic Research Focus :

- Experimental Design : Use randomized, blinded animal trials with sample sizes calculated via power analysis (α=0.05, β=0.20). Include sham and positive control groups (e.g., memantine for NMDA receptor antagonism). Standardize dosing regimens (mg/kg) based on pharmacokinetic profiles .

- Bias Mitigation : Adopt ARRIVE guidelines for reporting, with pre-registered protocols on platforms like OSF .

What advanced analytical techniques are recommended for elucidating this compound’s metabolic pathways?

Q. Advanced Research Focus :

- Methodology : Combine high-resolution mass spectrometry (HRMS) with stable isotope labeling (¹³C/¹⁵N) to trace metabolic intermediates. Use hepatocyte or microsome models for phase I/II metabolism studies. Validate findings with in silico tools (e.g., Meteor Nexus for metabolite prediction) .

- Data Interpretation : Tabulate kinetic parameters (Km, Vmax) for enzyme kinetics and correlate with in vivo bioavailability data .

How can researchers address challenges in standardizing this compound quantification across heterogeneous plant matrices?

Q. Basic Research Focus :

- Methodology : Develop matrix-matched calibration standards to account for interferents. Validate extraction efficiency via spike-and-recovery tests (85–115% acceptable range). Use orthogonal methods (e.g., HPLC vs. ELISA) for cross-verification .

- Reporting : Disclose relative standard deviation (RSD) for inter-day/intra-day precision and matrix effect percentages .

What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-omics datasets?

Q. Advanced Research Focus :

- Analytical Workflow : Apply multivariate analysis (PCA, PLS-DA) to integrate transcriptomic/proteomic data. Use false discovery rate (FDR) correction for high-dimensional datasets. Implement dose-response modeling (Hill equation) to identify EC50 values .

- Reproducibility : Share raw data in FAIR-compliant repositories (e.g., MetaboLights, PRIDE) .

What ethical and methodological safeguards are essential for clinical samples in this compound research?

Q. Basic Research Focus :

- Ethical Compliance : Obtain IRB/IEC approval for human biospecimens (e.g., plasma, CSF). Document informed consent and anonymize data per GDPR/HIPAA .

- Methodology : Use validated ELISA kits with cross-reactivity profiles disclosed. Include hemolyzed/lipemic sample exclusion criteria .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||